molecular formula C18H16INO2 B8520160 Benzyl [4-(4-iodophenyl)but-3-yn-1-yl]carbamate CAS No. 876131-18-9

Benzyl [4-(4-iodophenyl)but-3-yn-1-yl]carbamate

Cat. No. B8520160
M. Wt: 405.2 g/mol
InChI Key: YKXGADRSTDFBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [4-(4-iodophenyl)but-3-yn-1-yl]carbamate is a useful research compound. Its molecular formula is C18H16INO2 and its molecular weight is 405.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl [4-(4-iodophenyl)but-3-yn-1-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl [4-(4-iodophenyl)but-3-yn-1-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

876131-18-9

Product Name

Benzyl [4-(4-iodophenyl)but-3-yn-1-yl]carbamate

Molecular Formula

C18H16INO2

Molecular Weight

405.2 g/mol

IUPAC Name

benzyl N-[4-(4-iodophenyl)but-3-ynyl]carbamate

InChI

InChI=1S/C18H16INO2/c19-17-11-9-15(10-12-17)6-4-5-13-20-18(21)22-14-16-7-2-1-3-8-16/h1-3,7-12H,5,13-14H2,(H,20,21)

InChI Key

YKXGADRSTDFBKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC#CC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of anhydrous THF and triethylamine (24 mL, 2/1, v/v) were sequentially added 1,4-diiodobenzene (2.03 g, 6.15 mmol) and copper (1) iodide (0.094 g, 0.246 mmol). The mixture was stirred at room temperature for 15 min. The flask was then evacuated and re-filled with Argon. The procedure was repeated three more times to ensure no oxygen remained. The catalyst, dichlorobis(triphenylphosphine)palladium(II) (0.173 g, 0.246 mmol) was added into the mixture under Argon protection. The other starting material, but-3-ynylcarbamic acid benzyl ester (0.50 g, 2.46 mmol), dissolved in TBF (8 mL) was added dropwise over 6 hours. The newly formed reaction mixture was further stirred at room temperature overnight. The solid in the reaction mixture was vacuum filtered. The filtrate was concentrated. The residue was re-dissolved in dichloromethane and purified by column chromatography, eluting with a mixture of ethyl acetate (0-12%) and hexanes (100-88%) to afford the product 210 (0.852 g, 86%) as an off-white solid. 1H NMR (300 MHz, CDCl3): δ 2.61 (t, J=6.4 Hz, 2H), 3.44 (t, J=6.4 Hz, 2H), 5.07 (br s, 1H), 5.12 (s, 2H), 7.10 (d, J=8.3 Hz, 2H), 7.35 (m, 5H), 7.63 (d, J=8.3 Hz, 2H). m/z (APCI) 405 [C18H16NO2+H]+.
Name
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2.03 g
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0.5 g
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TBF
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8 mL
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0.094 g
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catalyst
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0.173 g
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catalyst
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Yield
86%

Synthesis routes and methods II

Procedure details

To a mixture of anhydrous THF and triethylamine (24 mL, 2/1, v/v) were sequentially added 1,4-diiodobenzene (2.03 g, 6.15 mmol) and copper (I) iodide (0.094 g, 0.246 mmol). The mixture was stirred at room temperature for 15 min. The flask was then evacuated and re-filled with Argon. The procedure was repeated three more times to ensure no oxygen remained. The catalyst, dichlorobis(triphenylphosphine)palladium(II) (0.173 g, 0.246 mmol) was added into the mixture under Argon protection. The other starting material, but-3-ynylcarbamic acid benzyl ester (0.50 g, 2.46 mmol), dissolved in THF (8 mL) was added dropwise over 6 hours. The newly formed reaction mixture was further stirred at room temperature overnight. The solid in the reaction mixture was vacuum filtered. The filtrate was concentrated. The residue was re-dissolved in dichloromethane and purified by column chromatography, eluting with a mixture of ethyl acetate (0-12%) and hexanes (100-88%) to afford the product 22 (0.852 g, 86%) as an off-white solid. 1H NMR (300 MHz, CDCl3): δ 2.61 (t, J=6.4 Hz, 2H), 3.44 (t, J=6.4 Hz, 2H), 5.07 (br s, 1H), 5.12 (s, 2H), 7.10 (d, J=8.3 Hz, 2H), 7.35 (m, 5H), 7.63 (d, J=8.3 Hz, 2H). m/z (APCI) 405 [C18H16NO2+H]+.
Quantity
2.03 g
Type
reactant
Reaction Step One
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0.5 g
Type
reactant
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Name
Quantity
8 mL
Type
solvent
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0.094 g
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catalyst
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0.173 g
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catalyst
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0 (± 1) mol
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0 (± 1) mol
Type
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Reaction Step Six
Yield
86%

Synthesis routes and methods III

Procedure details

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